N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetamide
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Overview
Description
“N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetamide” is a complex organic compound that features multiple functional groups, including an indole, a thiazolidine, and a thiophene moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetamide” would likely involve multiple steps, including:
Formation of the Indole Moiety: This could be achieved through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Introduction of the Methoxy Group: This could be done via methylation using reagents like methyl iodide.
Formation of the Thiazolidine Ring: This might involve the reaction of a thiourea derivative with a halogenated acetic acid derivative.
Formation of the Thiophene Moiety: This could be synthesized via the Gewald reaction, involving a ketone, sulfur, and a nitrile.
Final Coupling: The final step would involve coupling the indole and thiazolidine-thiophene intermediates under suitable conditions, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound could undergo oxidation at the indole or thiophene moieties, potentially forming quinone-like structures.
Reduction: Reduction could occur at the thiazolidine ring, potentially opening the ring and forming simpler amine derivatives.
Substitution: Electrophilic substitution could occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents.
Major Products
Oxidation Products: Quinone-like derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
The compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
Due to the presence of the indole moiety, the compound might exhibit activity as a serotonin receptor agonist or antagonist, making it of interest in neuropharmacology.
Medicine
The compound could be investigated for its potential anti-cancer, anti-inflammatory, or antimicrobial properties, given the known activities of related structures.
Industry
In industry, the compound could be used in the development of new dyes, pigments, or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The exact mechanism of action would depend on the specific biological target. For example, if the compound acts on serotonin receptors, it might do so by mimicking or blocking the natural ligand, serotonin. The indole moiety would be crucial for binding to the receptor, while the thiazolidine and thiophene groups might modulate the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Serotonin: A natural ligand for serotonin receptors.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Thiazolidinediones: A class of drugs used to treat diabetes, featuring a thiazolidine ring.
Uniqueness
The uniqueness of “N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetamide” lies in its combination of functional groups, which could confer a unique set of biological activities and chemical reactivity.
Biological Activity
The compound N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, highlighting its relevance in medicinal chemistry.
Chemical Structure and Properties
The compound's structure includes an indole moiety, which is known for its diverse biological activities, and a thiazolidinone core that contributes to its pharmacological properties. The molecular formula is C19H23N5O3S, with a molecular weight of approximately 405.55 g/mol.
Property | Value |
---|---|
Molecular Formula | C19H23N5O3S |
Molecular Weight | 405.55 g/mol |
Density | 1.3 ± 0.1 g/cm³ |
Boiling Point | 712.7 ± 70.0 °C |
Melting Point | Not available |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives and thiazolidinone precursors. The process includes:
- Formation of the indole derivative through N-alkylation.
- Synthesis of the thiazolidinone core via condensation reactions.
- Coupling reactions to yield the final product.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity, particularly against methicillin-resistant strains.
Anticancer Activity
The compound has shown promising results in inhibiting the growth of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). In vitro assays revealed that certain derivatives exhibited IC50 values in the low micromolar range, suggesting effective antiproliferative properties.
The proposed mechanisms for the biological activity include:
- Inhibition of Enzymatic Activity : The thiazolidinone moiety may inhibit specific enzymes involved in metabolic pathways crucial for pathogen survival or cancer cell proliferation.
- Induction of Apoptosis : Some studies suggest that this compound can trigger apoptotic pathways in cancer cells, leading to cell death.
Case Studies
- Antimicrobial Evaluation : A study assessed the efficacy of various derivatives against S. aureus and reported an MIC of 0.98 μg/mL for one derivative, indicating strong antibacterial properties .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects on A549 cells, where significant growth inhibition was observed at concentrations less than 10 μM .
Properties
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S3/c1-27-14-4-5-17-16(9-14)13(11-23-17)6-7-22-19(25)12-24-20(26)18(30-21(24)28)10-15-3-2-8-29-15/h2-5,8-11,23H,6-7,12H2,1H3,(H,22,25)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBSZBSJJVMASB-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C(=O)C(=CC4=CC=CS4)SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C(=O)/C(=C\C4=CC=CS4)/SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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